molecular formula C9H8N2O2 B1592982 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1000340-27-1

6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B1592982
CAS No.: 1000340-27-1
M. Wt: 176.17 g/mol
InChI Key: QDLZITJKHXRFDU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate pyridine derivatives under specific conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base such as potassium hydroxide can yield the desired pyrrolopyridine scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has been identified as a promising lead compound for the development of drugs targeting fibroblast growth factor receptors (FGFRs). These receptors are implicated in various cancers due to their role in tumor proliferation and metastasis.

  • Case Study : A study demonstrated that derivatives of this compound exhibited potent inhibitory activity against FGFR1, 2, and 3. In particular, one derivative significantly inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis at low concentrations (IC₅₀ values ranging from 7 to 712 nM) .

Biochemical Research

The compound serves as a valuable tool in studying enzyme inhibition and receptor modulation. Its ability to selectively inhibit FGFRs makes it an important candidate for further research into targeted cancer therapies.

  • Mechanism of Action : The compound binds to FGFRs, preventing their activation and subsequent downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt, which are crucial for cell survival and proliferation .

Synthesis of Heterocyclic Compounds

In organic chemistry, this compound acts as a building block for synthesizing more complex heterocyclic structures. Its unique substitution pattern allows for the development of new materials with potential applications in pharmaceuticals and agrochemicals.

  • Synthetic Routes : Common methods for synthesizing this compound involve multi-step reactions starting from commercially available precursors, such as the cyclization of pyridine derivatives under basic conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • 1H-Pyrrolo[2,3-b]pyridine
  • 4-Substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives

Uniqueness

6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of targeted pharmaceuticals and research chemicals .

Biological Activity

6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS No. 1000340-27-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9_9H8_8N2_2O2_2
  • Molecular Weight : 176.17 g/mol
  • Boiling Point : Not available
  • Solubility : High gastrointestinal absorption and blood-brain barrier permeability .

This compound primarily targets FGFRs, which are implicated in various tumor types. The compound inhibits FGFR activity by binding to these receptors and disrupting their normal signaling pathways. This inhibition affects downstream signaling cascades such as RAS–MEK–ERK and PI3K–Akt, which are crucial for cell proliferation and survival.

Biochemical Pathways

Upon binding to fibroblast growth factors, FGFR undergoes dimerization and autophosphorylation, activating several downstream signaling pathways. The inhibition of these pathways by this compound leads to reduced cell proliferation and increased apoptosis in cancer cells .

In Vitro Studies

Research indicates that this compound exhibits potent anti-cancer properties. Notably:

  • Cell Lines Tested : The compound has shown effectiveness against breast cancer cell line 4T1.
  • Effects Observed : Inhibition of cell proliferation and induction of apoptosis were significant findings in these studies.

Case Studies

A recent study highlighted the compound's efficacy in inhibiting the growth of breast cancer cells through FGFR inhibition. The results demonstrated a marked decrease in cell viability and an increase in apoptotic markers when treated with varying concentrations of the compound .

Research Applications

This compound serves multiple roles in scientific research:

  • Chemistry : Acts as a building block for synthesizing complex heterocyclic compounds.
  • Biology : Investigated for its potential as an enzyme inhibitor and receptor modulator.
  • Industry : Utilized in developing agrochemicals and pharmaceuticals due to its biological activity .

Data Summary Table

PropertyValue
Molecular FormulaC9_9H8_8N2_2O2_2
Molecular Weight176.17 g/mol
SolubilityHigh GI absorption
BBB PermeabilityYes
TargetFibroblast Growth Factor Receptors (FGFRs)
Biological EffectsInhibits cancer cell proliferation
Research ApplicationsEnzyme inhibitors, receptor modulators

Properties

IUPAC Name

6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-3-6-7(9(12)13)4-10-8(6)11-5/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLZITJKHXRFDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646874
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-27-1
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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